

In-Depth Technical Guide to 3,3,5-Trimethyl-1-hexene

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Compound of Interest

Compound Name: 3,3,5-Trimethyl-1-hexene

Cat. No.: B077596

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CAS Number: 13427-43-5

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and a representative synthetic route for **3,3,5-trimethyl-1-hexene**. This document is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences.

Chemical and Physical Properties

3,3,5-Trimethyl-1-hexene is a branched-chain aliphatic alkene. Its structure and properties are summarized in the tables below.

Identifier	Value	Reference
CAS Number	13427-43-5	[1][2][3]
Molecular Formula	C ₉ H ₁₈	[1]
IUPAC Name	3,3,5-trimethylhex-1-ene	[2]

Physical Property	Value	Reference
Molecular Weight	126.24 g/mol	[2]
Boiling Point	127.1 °C at 760 mmHg	[1]
Density	0.731 g/cm ³	[1]
Flash Point	25.4 °C	[1]
Vapor Pressure	13.7 mmHg at 25 °C	[1]
LogP (Octanol-Water Partition Coefficient)	4.1	[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **3,3,5-trimethyl-1-hexene**.

Mass Spectrometry

The electron ionization mass spectrum of **3,3,5-trimethyl-1-hexene** is available through the NIST Mass Spectrometry Data Center.[\[2\]](#)[\[3\]](#) The spectrum exhibits a molecular ion peak and characteristic fragmentation patterns for a branched alkene.

Infrared (IR) Spectroscopy

The infrared spectrum of an alkene like **3,3,5-trimethyl-1-hexene** will show characteristic absorption bands. Key expected absorptions include:

- C-H stretch (alkene): a peak just above 3000 cm⁻¹[\[4\]](#)
- C-H stretch (alkane): peaks just below 3000 cm⁻¹[\[4\]](#)
- C=C stretch: an absorption in the region of 1640-1680 cm⁻¹[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **3,3,5-trimethyl-1-hexene** are not readily available in the public domain, the expected chemical shifts can be predicted based on its structure.

¹H NMR:

- Vinyl protons: The protons on the double bond (=CH₂) are expected to appear in the range of 4.5-6.0 ppm.
- Allylic protons: The protons on the carbon adjacent to the double bond would be slightly deshielded.
- Alkyl protons: The various methyl and methylene protons will appear in the upfield region (typically 0.8-2.0 ppm).

¹³C NMR:

- Alkene carbons: The two carbons of the double bond are expected in the downfield region of the spectrum, typically between 100 and 150 ppm.[6][7]
- Alkyl carbons: The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum (typically 10-60 ppm).[6][7]

Synthesis of 3,3,5-Trimethyl-1-hexene

A plausible and documented synthetic route to **3,3,5-trimethyl-1-hexene** involves the Grignard reaction of isoprene with a suitable alkylmagnesium halide, such as isobutylmagnesium bromide.[1]

Experimental Protocol: A Representative Grignard Synthesis

The following is a generalized experimental protocol for the synthesis of a substituted alkene via a Grignard reaction. Note: This is a representative procedure and may require optimization for the specific synthesis of **3,3,5-trimethyl-1-hexene**.

Materials:

- Magnesium turnings

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Isobutyl bromide
- Isoprene
- Anhydrous HCl or H₂SO₄ for workup
- Saturated aqueous ammonium chloride solution

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
- Reaction with Isoprene: The Grignard reagent is cooled in an ice bath. A solution of isoprene in anhydrous diethyl ether is then added dropwise with stirring. The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure completion.
- Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield **3,3,5-trimethyl-1-hexene**.

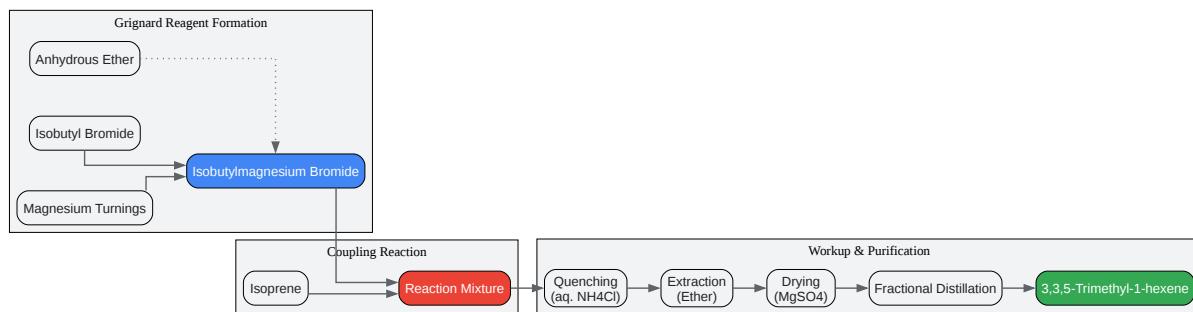
Safety Information

3,3,5-Trimethyl-1-hexene is a flammable liquid and vapor. Appropriate safety precautions, including working in a well-ventilated fume hood and avoiding ignition sources, should be taken. For detailed safety information, consult the Safety Data Sheet (SDS) from a reputable supplier.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **3,3,5-trimethyl-1-hexene** via a Grignard reaction.



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Caption: Synthesis workflow for **3,3,5-trimethyl-1-hexene**.

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